Bismerthiazol

概要

説明

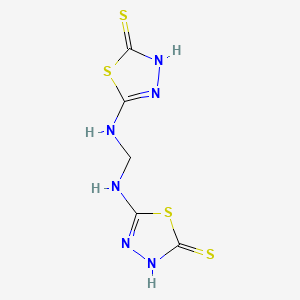

Bismerthiazol, also known as 5,5’-methylenediimino-bis(1,3,4-thiadiazole-2-thiol), is a thiadiazole fungicide and bactericide. It is primarily used to control bacterial blight in crops by inhibiting bacterial growth. This compound is widely utilized in the Far East, particularly in China, for its effectiveness against plant bacterial diseases such as citrus canker and rice leaf blight .

準備方法

Synthetic Routes and Reaction Conditions: Bismerthiazol can be synthesized by reacting hydrazine sulfate with ammonium thiocyanate in the presence of a catalyst. The reaction mixture is heated to reflux, cooled, filtered, and washed with water to obtain dithiourea. This intermediate is then further reacted to form this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same basic reaction principles as the laboratory method. The process is optimized for higher yields and purity, ensuring the compound meets agricultural standards for use as a bactericide and fungicide .

化学反応の分析

Types of Reactions: Bismerthiazol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a bactericide and fungicide.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Agricultural Applications

1.1 Bactericidal Properties

Bismerthiazol has demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. Studies have shown that this compound not only inhibits the growth of Xoo but also enhances the plant's immune response to this pathogen. The compound promotes the production of signaling molecules such as jasmonic acid (JA) and hydrogen peroxide (H2O2), which are critical for plant defense mechanisms .

1.2 Induction of Plant Resistance

Research indicates that this compound can induce both direct and indirect resistance in rice plants against multiple insect pests, including the white-backed planthopper (Sogatella furcifera) and the brown planthopper (Nilaparvata lugens). For instance, this compound-treated plants exhibited lower survival rates of these pests compared to untreated controls . The compound's application resulted in reduced hatching rates of pest eggs and a preference by pests to feed on untreated plants .

Case Studies

3.1 Efficacy Against Rice Pathogens

In field experiments, this compound was applied to rice plants infested with Xoo, leading to a significant reduction in disease severity and improved plant health indicators. The compound was effective at concentrations as low as 10 mg/L, demonstrating its potential for use in sustainable agriculture practices .

3.2 Impact on Non-Target Organisms

While this compound primarily targets pathogenic bacteria, its effects on non-target organisms are also noteworthy. Research indicates that while it enhances resistance to certain pests, it does not exhibit significant toxicity to beneficial insects when used at recommended concentrations .

Summary Table of Findings

| Application Area | Effectiveness | Mechanism | Concentration Used |

|---|---|---|---|

| Bacterial blight control | High | Induces plant immunity | 10 mg/L |

| Insect pest resistance | Moderate to High | Alters pest feeding behavior | 50 mg/L |

| Photodegradation enhancement | Increased efficacy | Enhanced antibacterial activity | N/A |

| Non-target organism safety | Low toxicity observed | Selective action on pathogens | Recommended concentrations |

作用機序

Bismerthiazol exerts its effects by inhibiting bacterial growth and inducing resistance in plants. It targets the respiration pathway in bacteria, increasing lipid peroxidation and superoxide anion production in leaves. This leads to the disruption of bacterial cell membranes and eventual cell death .

類似化合物との比較

Thiodiazole-copper: Another thiadiazole-based bactericide used in agriculture.

Azoxystrobin: A broad-spectrum fungicide with a different mode of action.

Quinoxaline derivatives: These compounds also exhibit antibacterial and antifungal activities

Uniqueness: Bismerthiazol is unique due to its dual function as both a bactericide and fungicide. Its ability to induce plant defense mechanisms and its effectiveness against a wide range of bacterial diseases make it a valuable tool in agricultural pest management .

生物活性

Bismerthiazol, a widely used bactericide primarily for agricultural purposes, particularly in rice cultivation, exhibits significant biological activity against various pathogens. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound functions primarily as an inhibitor of bacterial growth, particularly against Xanthomonas oryzae , the causative agent of bacterial leaf blight in rice. Research indicates that this compound not only kills bacteria but also induces plants to develop resistance mechanisms against pests and pathogens.

-

Induction of Plant Defense Mechanisms :

- This compound enhances the levels of signaling molecules such as jasmonic acid (JA), jasmonic acid-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂) in treated plants. These compounds play crucial roles in plant defense responses against herbivores and pathogens .

- In a study, this compound treatment led to a significant increase in JA levels (2.13-fold higher than control) within 8 hours, indicating its role in activating plant defense pathways .

- Impact on Pathogen Metabolism :

1. Resistance Induction in Rice

A study demonstrated that this compound-treated rice plants exhibited enhanced resistance to the brown planthopper (Nilaparvata lugens) and white-backed planthopper (Sogatella furcifera). The treatment resulted in lower hatching rates of pest eggs and reduced feeding preferences by adult insects .

2. Photodegradation Effects

Research on the photodegradation of this compound revealed that its photoproducts possess increased inhibitory activity against Xanthomonas oryzae. The degradation products were found to enhance the bactericidal effects compared to non-photolyzed this compound solutions . This suggests that environmental factors can influence the efficacy of this compound as a bactericide.

Data Tables

特性

IUPAC Name |

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWORHVUOZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229615 | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79319-85-0 | |

| Record name | Bismerthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chuan HUA 018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。